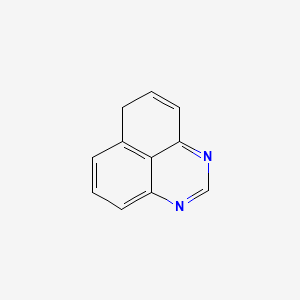

6H-perimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

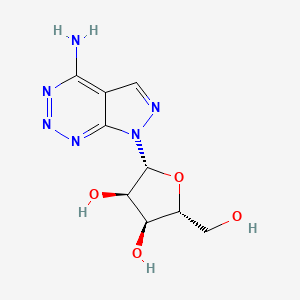

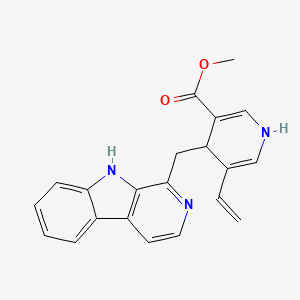

6H-perimidine is a perimidine. It is a tautomer of a 1H-perimidine, a 4H-perimidine and a 9bH-perimidine.

Aplicaciones Científicas De Investigación

Corrosion Inhibition : 6H-perimidine derivatives have been investigated as corrosion inhibitors for mild steel in acidic media. Studies using electrochemical impedance spectroscopy and potentiodynamic polarization have shown these compounds to be effective in protecting steel surfaces. The large π-bond system with N-containing heterocycles in these compounds contributes to their strong adsorption on iron surfaces (He, Mao, Ma, & Tang, 2018).

Fluorescence and Therapeutic Properties : Perimidines have been explored for their various therapeutic properties, including antiulcer, antifungal, antimicrobial, immunosuppressive, and anticancer activities. Their heterocyclic structure, containing the naphthalene moiety, is exploited in bio-imaging and biomolecules staining due to its high fluorescence. Spectroscopic characterization of perimidine derivatives can provide information useful for designing compounds with both biological activity and detectable fluorescence in physiological environments (Giani et al., 2016).

Synthesis and Industrial Applications : Perimidines are used in life sciences, medical sciences, and industrial chemistry. Their molecular interaction with proteins, complex formation with metals, and distinct behavior in various light ranges make them appealing for future scientific endeavors. Recent advancements in perimidine synthesis under varied conditions, such as microwave radiation, ultrasound, and green environments, have extended their applications in drug discovery, polymer chemistry, photo sensors, dye industries, and catalytic activity in organic synthesis (Sahiba & Agarwal, 2020).

Metal Complexation and Sensing : Perimidine-based compounds have been developed as chelators and synthetic receptors for transition metal ions, exhibiting high affinity and selectivity towards Cu(II) ions. These compounds have been studied for their potential in recognition and determination of metal ions in aqueous solutions, demonstrating their utility in environmental and analytical chemistry (Jakubek et al., 2018).

DNA Binding and Antitumor Activity : Some perimidine derivatives have been synthesized and evaluated for their DNA-binding properties and antitumor activity. The fused tricyclic perimidine chromophore is a minimal structural requirement for intercalative binding to DNA, making these compounds potential candidates for developing antitumor agents (Herbert, Woodgate, & Denny, 1987).

Propiedades

Nombre del producto |

6H-perimidine |

|---|---|

Fórmula molecular |

C11H8N2 |

Peso molecular |

168.19 g/mol |

Nombre IUPAC |

6H-perimidine |

InChI |

InChI=1S/C11H8N2/c1-3-8-4-2-6-10-11(8)9(5-1)12-7-13-10/h1-3,5-7H,4H2 |

Clave InChI |

NDDROGCLHGDYSN-UHFFFAOYSA-N |

SMILES canónico |

C1C=CC2=NC=NC3=CC=CC1=C23 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-(2-nitrophenyl)cyclohexanecarboxamide](/img/structure/B1244573.png)

![(2E,4E)-5-[2-Methyl-2-(1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene-6-yl)cyclopropyl]-3-methyl-2,4-pentadienoic acid](/img/structure/B1244575.png)

![(5R)-5-[(1S)-1,2-dihydroxyethyl]-4-hydroxyoxolane-2,3-dione](/img/structure/B1244576.png)

![2-[(1-Amino-1-oxopropan-2-yl)thio]-3-butyl-4-oxo-7-quinazolinecarboxylic acid methyl ester](/img/structure/B1244577.png)